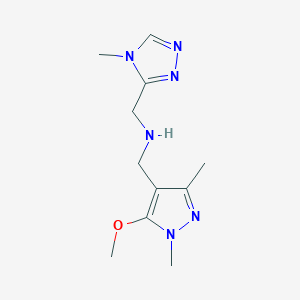

1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine

Description

Properties

Molecular Formula |

C11H18N6O |

|---|---|

Molecular Weight |

250.30 g/mol |

IUPAC Name |

1-(5-methoxy-1,3-dimethylpyrazol-4-yl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]methanamine |

InChI |

InChI=1S/C11H18N6O/c1-8-9(11(18-4)17(3)15-8)5-12-6-10-14-13-7-16(10)2/h7,12H,5-6H2,1-4H3 |

InChI Key |

TWYSQPJIWWQLLF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1CNCC2=NN=CN2C)OC)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine typically involves multi-step organic reactions. The synthetic route may start with the formation of the pyrazole ring through cyclization reactions involving hydrazines and diketones. The methoxy and dimethyl substitutions are introduced through subsequent alkylation and methylation reactions. The triazole ring is synthesized separately, often via cycloaddition reactions involving azides and alkynes. Finally, the two rings are connected through a methanamine bridge using reductive amination or similar coupling reactions. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carbonyl-containing derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form larger, more complex molecules.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, catalysts like palladium or copper, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.

Medicine: Potential pharmaceutical applications include its use as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry: The compound can be used in the development of new materials with specific chemical or physical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Structural Features

The target compound’s pyrazole ring is substituted with 5-methoxy and 1,3-dimethyl groups, distinguishing it from analogs with halogens (e.g., chloro), aromatic (e.g., phenyl), or electron-withdrawing groups (e.g., cyano). Its triazole moiety is 4-methyl-4H-1,2,4-triazole, contrasting with derivatives bearing fused rings (e.g., pyrrolo-triazoles) or sulfone substituents .

Physicochemical Properties

Key Observations :

- Methoxy vs.

- Triazole Variations : The 4-methyl-4H-1,2,4-triazole offers conformational stability vs. fused pyrrolo-triazoles, which may restrict rotational freedom .

Biological Activity

1-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-N-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)methanamine is a complex organic compound that has attracted attention due to its unique structure and potential biological activities. This compound features a pyrazole ring with methoxy and dimethyl substitutions and a triazole ring connected through a methanamine bridge. Its diverse chemical properties suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

The compound's molecular formula is with a molecular weight of 250.30 g/mol. The IUPAC name reflects its intricate structure, which is integral to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H18N6O |

| Molecular Weight | 250.30 g/mol |

| IUPAC Name | 1-(5-methoxy-1,3-dimethylpyrazol-4-yl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]methanamine |

| InChI | InChI=1S/C11H18N6O/c1-8-9(11(18-4)17(3)15-8)5-12-6-10-14-13-7-16(10)2/h7,12H,5-6H2,1-4H3 |

| InChI Key | TWYSQPJIWWQLLF-UHFFFAOYSA-N |

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules such as enzymes and receptors. The specific binding interactions can modulate enzymatic activity or receptor signaling pathways, leading to pharmacological effects. Research indicates that the pyrazole and triazole moieties may contribute to its bioactivity by acting as pharmacophores.

Antifungal Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antifungal properties. The structure of 1-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)-N-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)methanamine suggests potential antifungal efficacy due to the presence of both pyrazole and triazole rings. Studies evaluating similar triazole derivatives have demonstrated promising antifungal activity against various fungal strains.

Antimicrobial Activity

Similar compounds have been evaluated for their antimicrobial properties. The presence of the methoxy and dimethyl groups in the pyrazole ring enhances lipophilicity, which may facilitate membrane penetration and increase antimicrobial efficacy.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the pyrazole and triazole rings can significantly influence biological activity. For instance, variations in substituents can enhance or diminish potency against specific pathogens.

Case Studies

Recent studies have explored the biological activities of related compounds:

- Antifungal Efficacy : A study on 1,2,4-triazole derivatives revealed that certain structural modifications led to enhanced antifungal activity against Candida species with minimum inhibitory concentrations (MICs) ranging from 0.06 to 2 μg/mL .

- Antimicrobial Studies : Another investigation into pyrazole derivatives demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that similar modifications in our compound could yield effective antimicrobial agents .

Q & A

Q. Q1: How can researchers optimize the synthesis of this compound to improve regioselectivity in triazole-pyrazole hybrid formation?

Answer: Regioselectivity challenges in triazole-pyrazole hybrids often arise during cyclization or coupling steps. A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) protocol, as demonstrated for analogous triazole derivatives (e.g., 4-(4-methoxyphenyl)-1H-1,2,3-triazole), can enhance regiocontrol . Key parameters include:

- Reagent ratios : Maintain a 1:1 molar ratio of azide (e.g., 3-azido-5-methoxy-1,3-dimethylpyrazole) to alkyne (e.g., propargylamine derivatives) to minimize side products.

- Catalytic system : Use CuSO₄·5H₂O (10 mol%) with sodium ascorbate (20 mol%) in THF/H₂O (3:1) at 50°C for 16 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the desired regioisomer. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Q2: What strategies mitigate side reactions during the alkylation of the triazole-methylamine moiety?

Answer: Competing N- vs. C-alkylation can occur due to the nucleophilic triazole nitrogen. To suppress this:

- Base selection : Use non-nucleophilic bases like K₂CO₃ in DMF to deprotonate the amine without facilitating unwanted substitutions .

- Temperature control : Conduct reactions at 0–5°C to slow down kinetically favored side pathways .

- Protecting groups : Temporarily protect the triazole nitrogen with a tert-butoxycarbonyl (Boc) group, which is later removed under acidic conditions (e.g., TFA/DCM) .

Structural Characterization

Q. Q3: How can conflicting crystallography and NMR data for the triazole-pyrazole core be resolved?

Answer: Discrepancies between X-ray diffraction (e.g., bond lengths) and NMR (e.g., coupling constants) often stem from dynamic effects in solution vs. solid-state rigidity. To reconcile

- Variable-temperature NMR : Perform experiments at 298–400 K to observe conformational averaging. For example, J-coupling changes in the methoxy group (δ ~3.8 ppm) may indicate restricted rotation .

- DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G*) to experimental values to validate proposed tautomeric forms .

- Synchrotron XRD : High-resolution data (λ = 0.7 Å) can resolve subtle bond-length variations (<0.01 Å) in the triazole ring .

Q. Q4: What advanced spectroscopic techniques confirm the methylene bridge connectivity between pyrazole and triazole rings?

Answer:

- 2D NMR : Use HMBC to correlate the methylene protons (δ ~4.2 ppm) with adjacent carbons (e.g., pyrazole C-4 and triazole C-3) .

- IR spectroscopy : Stretching frequencies for C-N bonds (1250–1350 cm⁻¹) and C-O (methoxy, ~2850 cm⁻¹) confirm substituent positions .

- Mass spectrometry : High-resolution ESI-MS (m/z calculated for C₁₄H₂₀N₆O: 296.1705) verifies molecular connectivity .

Biological Activity & Mechanisms

Q. Q5: How can researchers identify molecular targets of this compound in cellular assays?

Answer:

- Affinity chromatography : Immobilize the compound on NHS-activated Sepharose beads. Incubate with cell lysates, elute bound proteins, and identify via LC-MS/MS .

- DARTS (Drug Affinity Responsive Target Stability) : Treat lysates with the compound, digest with thermolysin, and compare protein stability via SDS-PAGE .

- SPR (Surface Plasmon Resonance) : Screen against recombinant kinases (e.g., EGFR, CDK2) to measure binding kinetics (KD, kon/koff) .

Q. Q6: What experimental controls address false positives in cytotoxicity assays?

Answer:

- Solubility controls : Pre-test the compound in assay buffers (e.g., PBS with 0.1% DMSO) using dynamic light scattering (DLS) to rule out aggregation-induced toxicity .

- Counter-screens : Use structurally similar but inactive analogs (e.g., lacking the methoxy group) to confirm specificity .

- Metabolic inhibition : Co-treat with cyclosporine A (10 µM) to inhibit efflux pumps, ensuring intracellular accumulation .

Data Analysis & Reproducibility

Q. Q7: How should researchers interpret contradictory solubility data across different solvent systems?

Answer: Solubility variations (e.g., high in DMSO vs. low in PBS) often reflect solvent polarity and hydrogen-bonding capacity. To standardize reporting:

- Hansen Solubility Parameters : Calculate δD, δP, δH for the compound and solvents to predict compatibility .

- Biorelevant media : Test solubility in FaSSIF (fasted-state simulated intestinal fluid) and FeSSIF (fed-state) for physiological relevance .

- Lyophilization : For aqueous formulations, lyophilize the compound with trehalose (1:1 w/w) to enhance stability .

Q. Q8: What statistical methods resolve batch-to-batch variability in biological activity data?

Answer:

- ANOVA with post-hoc tests : Compare IC50 values across batches (n ≥ 3) using Tukey’s HSD to identify outliers .

- Principal Component Analysis (PCA) : Correlate impurity profiles (HPLC) with activity changes to pinpoint critical quality attributes .

- QSAR modeling : Train models on structural descriptors (e.g., logP, polar surface area) to predict activity thresholds for new batches .

Safety & Handling

Q. Q9: What precautions are essential when handling the methylene chloride intermediate during synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.